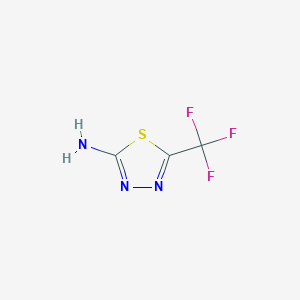

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Description

The exact mass of the compound 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065078 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10444-89-0 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10444-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a key heterocyclic building block in medicinal chemistry. The 1,3,4-thiadiazole ring is a significant pharmacophore found in a wide array of bioactive compounds.[1] This document outlines a common and effective synthetic route, detailing the experimental protocol, and presenting key quantitative data. A visual representation of the synthetic pathway is also provided to facilitate a clear understanding of the chemical transformation. The applications of this compound are extensive, serving as a precursor for the synthesis of various derivatives with potential therapeutic activities, including anti-tubercular and cyclooxygenase-2 inhibitory effects.

Introduction

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound containing nitrogen, sulfur, and a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties that are often sought after in drug design, such as increased metabolic stability and enhanced binding affinity. The 1,3,4-thiadiazole scaffold is a constituent of numerous compounds with a broad spectrum of biological activities.[1] Consequently, efficient and well-documented synthetic methods for its derivatives are of high interest to the scientific community. This guide focuses on a prevalent synthetic method involving the cyclization of thiosemicarbazide with trifluoroacetic acid.

Synthesis Pathway

The synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is commonly achieved through the acid-catalyzed cyclization of thiosemicarbazide with trifluoroacetic acid. Phosphorus oxychloride is often employed as a dehydrating agent to facilitate the ring closure.

Caption: Synthetic route for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.[1]

Materials:

-

Thiosemicarbazide

-

1,4-Dioxane

-

Trifluoroacetic acid (CF₃COOH)

-

Phosphorus oxychloride (POCl₃)

-

50% Sodium hydroxide (NaOH) solution

-

Cold water

Equipment:

-

1 L round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

-

Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over approximately 30 minutes.

-

Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be produced.

-

After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.

-

Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.

-

Filter the precipitate, wash it with cold water, and dry it at 363 K (90 °C).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Thiosemicarbazide | 14.5 g | [1] |

| Trifluoroacetic Acid | 12.0 ml | [1] |

| Phosphorus Oxychloride | 15.0 ml | [1] |

| Product | ||

| Yield | 20.6 g | [1] |

| Molecular Formula | C₃H₂F₃N₃S | |

| Molecular Weight | 169.13 g/mol | |

| Melting Point | 225-227 °C | |

| Appearance | Solid | |

| Solubility | Soluble in methanol | |

| Purity | 97% |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step workflow for the synthesis experiment.

Conclusion

The synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole via the cyclization of thiosemicarbazide and trifluoroacetic acid is a robust and high-yielding method. This guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The resulting compound is a valuable intermediate for the development of novel therapeutic agents, underscoring the importance of this synthetic procedure in the field of drug discovery and development.

References

A Technical Guide to the Chemical Properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the 1,3,4-thiadiazole scaffold imparts unique electronic properties, enhancing its potential as a pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its application in scientific research. The 1,3,4-thiadiazole ring is a key feature in a variety of biologically active compounds, and the addition of a trifluoromethyl group can significantly influence its reactivity and therapeutic potential.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₃N₃S | |

| Molecular Weight | 169.13 g/mol | |

| Appearance | White to pale cream solid (crystals or powder) | [2] |

| Melting Point | 225-227 °C | |

| Solubility | Soluble in methanol (0.25 g/10 mL) | |

| CAS Number | 10444-89-0 | |

| SMILES | Nc1nnc(s1)C(F)(F)F | |

| InChI Key | LTEUXHSAYOSFGQ-UHFFFAOYSA-N |

Synthesis Protocol

A common and effective method for the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with trifluoroacetic acid. The following protocol is a detailed procedure for this synthesis.

Materials and Reagents:

-

Thiosemicarbazide

-

1,4-Dioxane

-

Trifluoroacetic acid (CF₃COOH)

-

Phosphorus oxychloride (POCl₃)

-

50% Sodium hydroxide (NaOH) solution

-

Cold water

Experimental Procedure:

-

Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

-

Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over a period of approximately 30 minutes.

-

Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.

-

After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with continuous stirring.

-

Adjust the pH of the solution to 9 using a 50% NaOH solution to induce the precipitation of a solid.

-

Filter the resulting solid product, which is 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

-

Wash the filtered product with cold water.

-

Dry the final product at 363 K.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. Theoretical and experimental studies have provided detailed insights into its spectroscopic profile.[3]

Infrared (IR) and Raman Spectroscopy

The FT-IR and FT-Raman spectra of the compound have been recorded and compared with theoretical vibrational wavenumbers, showing good coherence.[3] These spectra are characterized by vibrational modes corresponding to the N-H stretching of the amino group, C=N and N-N stretching of the thiadiazole ring, and vibrations of the C-F bonds in the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in DMSO-d₆ shows a characteristic signal for the amino protons.

UV-Vis Spectroscopy

The UV-Vis spectrum has been recorded and analyzed in conjunction with theoretical calculations to understand the electronic transitions within the molecule.[3]

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4] 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been specifically investigated for its anticancer potential.[3]

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer).[3] The presence of the trifluoromethyl group is believed to enhance its reactivity and potential bioactivity.

Potential Mechanism of Action

While the precise signaling pathways for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole are still under investigation, related 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms. One prominent mechanism is the inhibition of key kinases involved in cancer cell proliferation and survival. For instance, a similar compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been demonstrated to inhibit the extracellular signal-regulated kinase (ERK) pathway.[5] This inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.

The following diagram illustrates a hypothetical signaling pathway that may be targeted by 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, based on the known mechanisms of similar compounds. Further research is required to confirm the specific molecular targets of this compound.

Conclusion

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a compound of significant interest due to its unique chemical properties and potential as a scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, physicochemical characteristics, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and chemical biology. Further investigation into the molecular mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (CAS Number: 10444-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability and biological activity. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and known biological activities, with a focus on its potential as an anticancer agent. Detailed experimental protocols and visual diagrams of key processes are included to facilitate further research and development.

Chemical and Physical Properties

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a solid, pale yellow crystalline compound at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10444-89-0 | |

| Molecular Formula | C₃H₂F₃N₃S | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Melting Point | 225-227 °C | |

| Appearance | Pale yellow crystals | |

| Solubility | Soluble in methanol (0.25 g/10 mL) | |

| InChI Key | LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |

| SMILES | NC1=NN=C(S1)C(F)(F)F |

Spectroscopic Data

The structural elucidation of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is supported by various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the amine protons. | |

| Mass Spectrometry (MS) | m/z: 169.12 (M-H)⁺ | [3] |

| FT-IR (cm⁻¹) | 3458, 3290, 3104 (N-H stretching), 748 (C-F stretching) | [4] |

| FT-Raman | Spectral data available and compared with theoretical vibrational wavenumbers. |

Synthesis

A detailed experimental protocol for the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is provided below.[3]

Experimental Protocol: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[3]

Materials:

-

Thiosemicarbazide (14.5 g)

-

1,4-Dioxane (500 ml)

-

Trifluoroacetic acid (CF₃COOH) (12.0 ml)

-

Phosphorus oxychloride (POCl₃) (15.0 ml)

-

50% Sodium hydroxide (NaOH) solution

-

Cold water

Procedure:

-

Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

-

Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over approximately 30 minutes.

-

Maintain the reaction for 3 hours. During this time, a significant amount of HCl gas will be evolved.

-

After the liberation of HCl gas is complete, pour the reaction mixture into 100 ml of cold water with stirring.

-

Adjust the pH of the solution to 9 with a 50% NaOH solution to induce the precipitation of a solid.

-

Filter the resulting solid product, which is 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

-

Wash the product with cold water.

-

Dry the final product at 363 K.

Yield: 20.6 g

Synthesis Workflow

Biological Activities and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. While extensive research has been conducted on the broader class of 2-amino-1,3,4-thiadiazoles, specific data for the 5-trifluoromethyl substituted derivative is more focused on its anticancer potential.

Anticancer Activity

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been investigated for its cytotoxic effects against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a stock solution of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Cytotoxic Performance: Studies have shown that 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole exhibits cytotoxic performance against A549 and HeLa cancer cell lines.[10] While specific IC₅₀ values for this exact compound are not readily available in the provided search results, related 1,3,4-thiadiazole derivatives have shown potent anticancer activity with IC₅₀ values in the micromolar range against various cancer cell lines.[11][12]

Mechanism of Action: The broader class of 2-amino-1,3,4-thiadiazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways.[5] For instance, certain derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest.[13] Other related compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[14] The trifluoromethyl group in the target compound is expected to enhance its bioactivity.

Potential Kinase Inhibition

While specific kinase inhibition data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is not yet published, the 2-aminothiazole and 2-amino-1,3,4-thiadiazole scaffolds are known to be effective kinase inhibitor templates.[10][15][16] Derivatives have been shown to inhibit a range of kinases including Src family kinases, Abl kinase, VEGFR-2, and BRAF kinase.[11][16] The mechanism often involves the formation of key hydrogen bond interactions within the kinase ATP-binding site.

Antimicrobial and Antiviral Potential

Numerous studies have highlighted the antimicrobial and antiviral activities of the 2-amino-1,3,4-thiadiazole scaffold.[15][17][18][19][20][21]

-

Antibacterial and Antifungal Activity: Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][22] Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low µg/mL range.[11] The introduction of halogen atoms, such as in the trifluoromethyl group, is often associated with enhanced antimicrobial potency.

-

Antiviral Activity: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleosides, which may contribute to its antiviral properties.[19] Derivatives have been investigated for activity against various viruses, including HIV and human cytomegalovirus (HCMV).[19] The presence of electron-withdrawing groups, like the trifluoromethyl group, has been shown to enhance anti-HIV activity in some derivatives.[19]

It is important to note that while the 2-amino-1,3,4-thiadiazole core is associated with these activities, specific antimicrobial and antiviral data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (CAS 10444-89-0) is not yet prominent in the literature. Further studies are required to elucidate its specific spectrum of activity and efficacy.

Conclusion

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a promising heterocyclic compound with demonstrated potential in the field of anticancer research. Its synthesis is well-documented, and its physicochemical properties are characterized. While its primary reported biological activity is cytotoxicity against cancer cell lines, the broader class of 2-amino-1,3,4-thiadiazoles exhibits a wide range of pharmacological effects, including kinase inhibition and antimicrobial and antiviral activities. Further investigation into the specific mechanisms of action and the full biological profile of this trifluoromethyl derivative is warranted to fully realize its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists to build upon in their drug discovery and development endeavors.

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. pubs.vensel.org [pubs.vensel.org]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic compound with the empirical formula C₃H₂F₃N₃S.[1][2][3][4] It possesses a 1,3,4-thiadiazole ring, a pharmacologically significant scaffold known for a broad spectrum of bioactivities.[5] The presence of a trifluoromethyl group is known to enhance the bioactivity of the molecule.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₃N₃S | [1][2][3][4] |

| Molecular Weight | 169.13 g/mol | [1][3][4] |

| CAS Number | 10444-89-0 | [1][2][3] |

| Melting Point | 225-227 °C (lit.) | [1] |

| Appearance | White to pale cream crystals or powder | [4] |

| Solubility | Soluble in methanol (0.25 g/10 mL) | [1] |

Crystallographic Data

The crystal structure of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been determined to belong to the monoclinic system with the space group P2₁/c.[6] The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[6] Key crystallographic parameters are detailed in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a | 9.1082 Å | [6] |

| b | 6.9373 Å | [6] |

| c | 10.8048 Å | [6] |

| β | 116.656° | [6] |

| Unit Cell Volume | 610.15 ų | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is available and was recorded in DMSO-d₆.[7]

Infrared (IR) Spectroscopy

The FT-IR spectrum has been recorded and compared with theoretical vibrational wavenumbers, showing good coherence.[6] Key IR spectral data from various sources are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3458, 3290, 3104 | NH stretching | [8] |

| 748 | CF₃ | [8] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound.[2] The molecular weight is confirmed to be 169.13 g/mol .[1][3][4]

Raman Spectroscopy

The FT-Raman spectrum has been recorded and analyzed.[6][9]

Experimental Protocols

Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

A common synthetic route involves the reaction of thiosemicarbazide with trifluoroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5]

Procedure:

-

Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.[5]

-

Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.[5]

-

Maintain the reaction for 3 hours, during which a significant amount of HCl gas is evolved.[5]

-

After the completion of HCl gas liberation, pour the reaction mixture into cold water (100 mL) with stirring.[5]

-

Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.[5]

-

Filter the product, wash it with cold water, and dry at 363 K to yield 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (20.6 g).[5]

Molecular and Experimental Workflow

The following diagram illustrates the key aspects of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, from its synthesis to its characterization and potential applications.

Caption: Workflow of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

References

- 1. 2-氨基-5-三氟甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, 98% [cymitquimica.com]

- 5. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic and Synthetic Profile of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, providing a spectroscopic fingerprint for its identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole reveals characteristic vibrational frequencies corresponding to its functional groups. A study by S. F. A. Kettle et al. provides experimental and theoretical vibrational wavenumbers.[1]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3458, 3290, 3104 | N-H stretching | [2] |

| ~1600-1650 | N-H bending | [1] |

| ~1550 | C=N stretching | [1] |

| ~1100-1300 | C-F stretching | [1] |

| 748 | C-F bending | [2] |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. Data from SpectraBase indicates a single prominent peak for the amino protons.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency | Reference |

| ~8.3 (broad) | singlet | 2H | -NH₂ | DMSO-d₆ | 500.134 MHz | [3] |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The National Institute of Standards and Technology (NIST) WebBook lists the availability of an electron ionization (EI) mass spectrum.[4]

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

A detailed experimental fragmentation pattern is not extensively described in the available literature. However, for 2-amino-1,3,4-thiadiazole derivatives, fragmentation often involves the loss of small molecules like HCN, N₂, and cleavage of the thiadiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A study on the electronic properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole reported the recording of its UV-Vis spectrum.[1] The absorption maxima are influenced by the solvent.

Raman Spectroscopy

The FT-Raman spectrum of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been recorded and compared with theoretical calculations, providing complementary vibrational information to the FT-IR data.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

A common synthetic route involves the cyclization of thiosemicarbazide with trifluoroacetic acid.[5]

Materials:

-

Thiosemicarbazide

-

1,4-Dioxane

-

Trifluoroacetic acid (TFA)

-

Phosphorus oxychloride (POCl₃)

-

50% Sodium hydroxide (NaOH) solution

-

Cold water

Procedure:

-

Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.[5]

-

Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over a period of approximately 30 minutes.[5]

-

Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.[5]

-

After the evolution of HCl gas ceases, pour the reaction mixture into 100 ml of cold water with stirring.[5]

-

Adjust the pH of the solution to 9 using a 50% NaOH solution, which will result in the formation of a solid precipitate.[5]

-

Filter the product, wash it with cold water, and dry it at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[5]

Spectroscopic Characterization

FT-IR Spectroscopy (Solid Sample):

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., methanol) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹³C NMR Spectroscopy:

-

Prepare the sample as for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Acquire the mass spectrum under EI conditions.

Visualizations

Synthesis Workflow

The synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization and synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. The tabulated spectroscopic data and detailed experimental protocols are intended to facilitate the work of researchers in the fields of medicinal chemistry and materials science. While comprehensive data for FT-IR and ¹H NMR are presented, further investigation into the detailed ¹³C NMR and mass spectral fragmentation of this compound would be a valuable addition to the scientific literature.

References

- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. dev.spectrabase.com [dev.spectrabase.com]

trifluoromethyl-1,3,4-thiadiazole derivatives discovery

An In-depth Technical Guide to the Discovery of Trifluoromethyl-1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a pharmacologically significant heterocycle that has garnered considerable interest in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of a trifluoromethyl (CF3) group into this scaffold can significantly enhance its biological activity, likely due to the increased lipophilicity and metabolic stability conferred by the fluorine atoms. This technical guide provides a comprehensive overview of the discovery of trifluoromethyl-1,3,4-thiadiazole derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of Trifluoromethyl-1,3,4-Thiadiazole Derivatives

A variety of synthetic routes have been developed for the preparation of trifluoromethyl-1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of thiosemicarbazides.

General Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

A key intermediate in the synthesis of many trifluoromethyl-1,3,4-thiadiazole derivatives is 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. This compound can be synthesized from thiosemicarbazide and trifluoroacetic acid.[1][2]

Reaction Scheme:

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

Further modifications can be made to the 2-amino-5-trifluoromethyl-1,3,4-thiadiazole core to generate a library of 2,5-disubstituted derivatives with diverse biological activities. These reactions often involve the amino group at the 2-position.

Biological Activities and Data Presentation

Trifluoromethyl-1,3,4-thiadiazole derivatives have shown promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The quantitative data from various studies are summarized below for easy comparison.

Anticancer Activity

The cytotoxic properties of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50) of Trifluoromethyl-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (for Abl protein kinase) | [3][4] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [5] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [5] |

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of Trifluoromethyl-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | Pseudomonas aeruginosa | Equal to penicillin for compound 3j | [6] |

| 1,3,4-thiadiazole derivatives | Staphylococcus aureus | 4–8 (for compounds 7a and 7b) | [7] |

| 1,3,4-thiadiazole derivatives | Candida albicans | 16–31.5 | [7] |

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways

The anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is believed to involve the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. A proposed mechanism of action involves the induction of apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio.

Caption: Proposed anticancer signaling pathway of trifluoromethyl-1,3,4-thiadiazole derivatives.

Drug Discovery Workflow

The discovery and development of novel trifluoromethyl-1,3,4-thiadiazole derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery of novel heterocyclic anticancer agents.

Experimental Protocols

Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[1][2]

Materials:

-

Thiosemicarbazide

-

1,4-Dioxane

-

Trifluoroacetic acid (CF3COOH)

-

Phosphorus oxychloride (POCl3)

-

Sodium hydroxide (NaOH) solution (50%)

-

Cold water

Procedure:

-

Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.

-

Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.

-

Maintain the reaction for 3 hours, during which HCl gas will be produced.

-

After the liberation of HCl gas is complete, pour the reaction mixture into cold water (100 ml) with stirring.

-

Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

-

Filter the solid product, wash it with cold water, and dry it at 363 K.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium

-

Trifluoromethyl-1,3,4-thiadiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

Trifluoromethyl-1,3,4-thiadiazole derivatives (dissolved in a suitable solvent)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.

Conclusion

The trifluoromethyl-1,3,4-thiadiazole scaffold represents a promising area of research for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a significant heterocyclic compound in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at starting materials, experimental protocols, and reaction conditions.

Core Starting Materials and Synthetic Strategies

The synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole predominantly involves the cyclization of a thiosemicarbazide derivative with a source of the trifluoromethyl group. The most common and direct starting materials are thiosemicarbazide and trifluoroacetic acid . The reaction proceeds through the formation of an intermediate which then undergoes cyclodehydration to form the desired 1,3,4-thiadiazole ring.

Several methodologies exist for effecting this transformation, primarily differing in the choice of condensing or dehydrating agent. These agents are crucial for promoting the cyclization step and influencing reaction efficiency and yield.

Key Synthetic Pathways:

-

Phosphorus Oxychloride (POCl₃) Mediated Cyclization: This is a widely cited method that utilizes phosphorus oxychloride as both a dehydrating and cyclizing agent. The reaction of thiosemicarbazide with trifluoroacetic acid in the presence of POCl₃ provides a direct route to the target compound.[1]

-

Phosphorus Pentachloride (PCl₅) as Catalyst: An alternative solid-phase reaction employs phosphorus pentachloride as a catalyst. This method offers advantages such as mild reaction conditions and high yields.[2]

-

Mixed Acid Systems: A mixture of sulfuric acid and polyphosphoric acid (PPA) can also be used as the reaction medium for the cyclodehydration of a thiosemicarbazide and an aliphatic acid to yield 2-amino-5-alkyl-1,3,4-thiadiazoles. This approach has been shown to provide high yields.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from a key experimental protocol for the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Reaction Time | Product Yield |

| Thiosemicarbazide | Trifluoroacetic Acid | POCl₃ | 1,4-Dioxane | 3 hours | 20.6 g (from 14.5 g of thiosemicarbazide) |

Experimental Protocols

Protocol 1: Synthesis using Trifluoroacetic Acid and Thiosemicarbazide with Phosphorus Oxychloride[1]

This protocol details a common and effective method for the laboratory-scale synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Materials:

-

Thiosemicarbazide (14.5 g)

-

Trifluoroacetic Acid (CF₃COOH) (12.0 ml)

-

Phosphorus Oxychloride (POCl₃) (15.0 mL)

-

1,4-Dioxane (500 ml)

-

Cold Water

-

50% Sodium Hydroxide (NaOH) solution

Procedure:

-

To a 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.

-

Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) to the suspension over a period of approximately 30 minutes.

-

Maintain the reaction for 3 hours. During this time, a significant amount of HCl gas will be evolved.

-

After the liberation of HCl gas has ceased, pour the reaction mixture into 100 mL of cold water with stirring.

-

Adjust the pH of the resulting solution to 9 using a 50% NaOH solution. This will cause a solid to precipitate.

-

Filter the precipitated product, wash it with cold water, and dry it at 363 K.

-

The resulting product is 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (yield: 20.6 g).

Diagrams

Caption: Experimental workflow for the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Caption: Synthetic pathways to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

References

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

physical characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant processes.

Core Physical and Chemical Properties

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a solid, crystalline compound.[2] Its core identifiers and physical state properties are summarized below. It is important to note the discrepancy in reported melting points, which may be due to different experimental conditions or sample purity.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 10444-89-0 | [2][3] |

| Molecular Formula | C₃H₂F₃N₃S | [2][3][4][5] |

| Molecular Weight | 169.13 g/mol | [2][4][6] |

| Appearance | White to almost white powder/crystal | |

| White to pale cream crystals or powder | [7] | |

| Melting Point | 225-227 °C | [2] |

| 221.0-225.0 °C | ||

| 145-148 °C | ||

| Form | Solid | [2] |

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. It exhibits a range of solubilities, being largely insoluble in non-polar solvents like chloroform and only slightly soluble in water.

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source |

| Methanol | 0.25 g / 10 mL (clear, colorless solution) | Not specified | [2] |

| 95% Ethanol | 1 g / 150 g | 20 °C | |

| Diethyl Ether | 1 g / 250 g | 20 °C | |

| Water | Slightly soluble | Not specified | |

| Chloroform | Insoluble | Not specified |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. A summary of key spectroscopic data is provided below.

Table 3: Spectroscopic Data

| Technique | Details | Source |

| ¹H NMR | Spectrum recorded in DMSO-d₆ | [4] |

| Mass Spectrometry (MS) | Electron Ionization (EI) data available | [3][8] |

| Infrared (IR) Spectroscopy | FT-IR and Gas-Phase IR spectra available | [3][8][9] |

| Raman Spectroscopy | FT-Raman spectrum available | [5][9] |

| UV-Vis Spectroscopy | Spectrum has been recorded | [4][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. This section outlines the protocols used for the synthesis and characterization of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This protocol details a step in a synthetic route starting from the title compound.

-

Suspension: 20.6 g of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is suspended in 150 ml of concentrated hydrochloric acid in a 250 ml round-bottomed flask with stirring.[1]

-

Cooling: The reaction mixture is cooled to a temperature between 263 and 268 K (-10 to -5 °C).[1]

-

Diazotization: 350 mL of aqueous sodium nitrite (NaNO₂) solution (containing 21.2 g, 0.307 mol) is added slowly while maintaining the temperature at 263–268 K with continuous stirring.[1]

-

Hydrolysis: After stirring for 2 hours, 100 ml of H₂O is added, and the mixture is warmed to 333–353 K (60–80 °C) and stirred for an additional 3 hours.[1]

-

Extraction: The mixture is cooled to room temperature, and the product is extracted with dichloromethane (CH₂Cl₂), first with 150 mL and then with another 150 mL.[1]

-

Washing and Drying: The combined organic layers are washed twice with water and dried using sodium sulfate.[1]

-

Purification: The solvent is removed by distillation, and the crude product is purified by chromatography over a silica (SiO₂) column using a hexane:EtOAc (9:1) solvent system.[1]

Spectroscopic Analysis

The structural confirmation of the compound relies on a combination of spectroscopic techniques.

-

NMR Spectroscopy: ¹H NMR spectra were recorded on a Bruker DRX-400 spectrometer at 400 MHz in DMSO-d₆, using TMS as the internal standard.[8]

-

IR Spectroscopy: FT-IR spectra were obtained on a Varian 800FT-IR spectrometer.[8] Theoretical vibrational wavenumbers have also been calculated and compared with experimental FT-IR and FT-Raman spectra.[9]

-

Mass Spectrometry: Electron impact mass spectra were recorded on an Agilent GC/MS-PC system at 70 eV, utilizing a 6890N gas chromatograph and a 5975 mass selective detector.[8]

Process Visualization

To illustrate the logical flow of the synthesis and purification process, the following diagram was generated.

Caption: A flowchart of the synthesis and purification process.

References

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0 [sigmaaldrich.com]

- 3. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, 98% [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in various organic solvents. Due to the limited availability of extensive, publicly available quantitative data for this specific compound, this document summarizes the existing information and presents a detailed, industry-standard experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification to formulation and bioavailability in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

Publicly available quantitative solubility data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is limited. The following table summarizes the available data, primarily from commercial chemical suppliers. It is important to note that this data may not have been determined under rigorous, controlled experimental conditions and should be used as a preliminary guide.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method |

| 95% Ethanol | 20 | 1 g / 150 g | ~0.42 | Not Specified |

| Diethyl Ether | 20 | 1 g / 250 g | ~0.05 | Not Specified |

| Methanol | Not Specified | 0.25 g / 10 mL | ~1.48 | Not Specified |

| Chloroform | Not Specified | Insoluble | - | Not Specified |

| Water | Not Specified | Slightly Soluble | - | Not Specified |

Note: Molar solubility was calculated based on a molecular weight of 169.13 g/mol and estimated solvent densities at the specified temperatures. These values are approximations.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5][6][7][8] The following protocol provides a detailed methodology for accurately measuring the solubility of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in various organic solvents.

Materials and Equipment

-

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in the diluted samples.

-

Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. who.int [who.int]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

Stability and Storage of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document focuses on summarizing best practices for storage and handling based on available safety data and supplier recommendations. Furthermore, it outlines general experimental protocols for conducting stability studies, including forced degradation and photostability testing, which are essential for the development of stable formulations and for regulatory compliance.

Introduction

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a versatile heterocyclic compound recognized for its enhanced chemical stability, a property imparted by the trifluoromethyl group.[1][2] This stability is crucial for its application as a building block in the synthesis of novel therapeutic agents and agrochemicals. Understanding the factors that can affect its stability is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its incorporation into final products. This guide aims to provide a foundational understanding of the stability profile of this compound and to offer practical guidance on its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂F₃N₃S | [3] |

| Molecular Weight | 169.13 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 221-227 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage Class | 11 (Combustible Solids) | [3] |

Stability and Storage Recommendations

Solid-State Stability and Storage

For the solid form of the compound, the following storage conditions are recommended to minimize degradation.

Table 2: Recommended Storage Conditions for Solid 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Room temperature, preferably in a cool place (<15°C) | To slow down potential degradation reactions. | |

| Light | Store in a dark place | To prevent potential photodegradation. | |

| Humidity | Store in a dry, well-ventilated place | To prevent hydrolysis and other moisture-related degradation. | |

| Inert Atmosphere | Not specified, but consider for long-term storage | To prevent oxidation. | General best practice |

Solution Stability and Storage

Solutions of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole are often used in experimental settings. Proper storage is critical to maintain their integrity.

Table 3: Recommended Storage Conditions for Solutions of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | -20°C or -80°C | To significantly slow down degradation in solution. | |

| Freeze-Thaw Cycles | Avoid repeated cycles | Can lead to degradation of the compound. Aliquoting into single-use volumes is recommended. | |

| Solvent | Use appropriate, dry solvents | The choice of solvent can impact stability. Methanol is a known solvent. | [3] |

A study on a derivative of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole indicated a propensity for retro-Knoevenagel degradation in human plasma and DMEM over 48 hours, highlighting the importance of assessing stability in relevant biological media if applicable.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a series of experimental studies should be conducted. The following are general protocols based on industry best practices and regulatory guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of the molecule by subjecting it to stress conditions.

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Interpretation:

-

Identify and characterize the major degradation products.

-

Determine the degradation pathway of the molecule.

-

Assess the "mass balance" to ensure that all degradation products are accounted for.

-

Stability-Indicating HPLC Method Development

Objective: To develop a validated analytical method capable of quantifying the decrease in the concentration of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and the increase in its degradation products over time.

General Parameters:

-

Column: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance, or mass spectrometry for higher specificity and sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a chemical compound like 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

Caption: A logical workflow for the stability assessment of a chemical compound.

Signaling Pathway of Stability Factors

This diagram illustrates the key factors that can influence the stability of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and lead to its degradation.

Caption: Factors influencing the degradation of the compound.

Conclusion

The stability of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a critical parameter for its successful application in research and development. While specific degradation kinetics and pathways are not extensively documented in public literature, adherence to the general storage and handling guidelines outlined in this guide will help to ensure the integrity of the compound. For applications requiring stringent stability, such as in pharmaceutical development, it is imperative to conduct thorough stability studies, including forced degradation and the development of a validated stability-indicating analytical method. The experimental frameworks provided herein offer a starting point for researchers to design and execute such studies.

References

A Theoretical Deep Dive into 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Promising Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT), a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Drawing upon extensive quantum chemical calculations and spectroscopic studies, this guide offers a detailed exploration of the molecule's structural, electronic, and biological properties. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and theoretical workflows are visualized through detailed diagrams.

Molecular Structure and Synthesis

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole ring, a pharmacologically important scaffold known for a broad spectrum of bioactivity. The introduction of a trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly influence a molecule's potency, metabolic pathways, and permeability.

Synthesis Protocol

The synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole can be achieved through the reaction of thiosemicarbazide with trifluoroacetic acid in the presence of phosphorus oxychloride.

Experimental Protocol:

-

Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

-

Slowly add 12.0 ml of trifluoroacetic acid (CF3COOH) and 15.0 mL of phosphorus oxychloride (POCl3) over approximately 30 minutes.

-

Maintain the reaction for 3 hours, during which a large amount of HCl gas is liberated.

-

After the completion of HCl gas evolution, pour the reaction mixture into 100 mL of cold water with stirring.

-

Adjust the pH to 9 with a 50% NaOH solution to yield a solid precipitate.

-

Filter the product, wash it with cold water, and dry at 363 K to obtain 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (20.6 g).

Optimized Molecular Geometry

The molecular structure of ATFT has been optimized using Density Functional Theory (DFT) calculations, primarily with the B3LYP and M06-2X functionals and a 6-311++G(d,p) basis set. These studies confirm a planar structure for the 1,3,4-thiadiazole ring. A key finding is the stability of the amino tautomer over the imino form, with a significant energy barrier preventing interconversion, which indicates the prevalence of the amino tautomer in the solid state.

Below is a summary of key calculated geometrical parameters.

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| N1-N2 | 1.358 | - |

| C5-N6 | 1.363 | 1.364 |

| N6-H7 | 1.011 | - |

| N6-H8 | 1.007 | - |

| **Dihedral Angles (°) ** | ||

| C4–S3–C5–N6 | ~176.5 | - |

| N1–N2–C5–N6 | ~176.5 | - |

| Table 1: Selected Optimized Geometrical Parameters for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. |

Spectroscopic Analysis: A Combined Experimental and Theoretical Approach

Spectroscopic techniques provide crucial insights into the molecular structure and vibrational modes of ATFT. The correlation between experimental and theoretical spectra validates the computational models used.